3-Bromo-4-(2-morpholinoethoxy)benzaldehyde
Overview
Description
3-Bromo-4-(2-morpholinoethoxy)benzaldehyde is an organic compound with the molecular formula C13H16BrNO3. It is a benzaldehyde derivative, characterized by the presence of a bromine atom at the third position and a morpholinoethoxy group at the fourth position on the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 2-chloroethylmorpholine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2-morpholinoethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-4-(2-morpholinoethoxy)benzoic acid.
Reduction: 3-Bromo-4-(2-morpholinoethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-(2-morpholinoethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The morpholinoethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxybenzaldehyde
- 3-Bromo-4-hydroxybenzaldehyde
- 3-Bromo-4-(2-piperidinoethoxy)benzaldehyde
Uniqueness
3-Bromo-4-(2-morpholinoethoxy)benzaldehyde is unique due to the presence of the morpholinoethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and can influence its reactivity and interactions with biological targets .
Biological Activity
3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (CAS No. 258831-64-0) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications in medicinal chemistry, supported by relevant research findings and case studies.
This compound is characterized by its bromine substitution and the morpholinoethoxy group, which may influence its interaction with biological targets. The compound's structure can be represented as follows:
The biological activity of this compound is hypothesized to involve multiple pathways:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
- Receptor Interaction : The compound may interact with various receptors, including those involved in inflammatory pathways. Its structural similarity to known anti-inflammatory agents suggests potential activity against cyclooxygenase enzymes (COX), which play a significant role in the inflammatory response .
Antioxidant Activity
The antioxidant potential of related benzaldehyde derivatives has been documented. These compounds can mitigate oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses, such as glutathione levels .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of benzaldehyde derivatives on neuronal cell lines exposed to oxidative stress. Results showed that these compounds could significantly reduce reactive oxygen species (ROS) levels and improve cell viability, indicating a protective mechanism against neurodegeneration .
- Anti-inflammatory Activity : In a model of induced inflammation, a structurally similar compound was shown to inhibit the production of pro-inflammatory cytokines and reduce edema, supporting the hypothesis that this compound may possess similar anti-inflammatory properties .
Pharmacokinetics
While specific pharmacokinetic data for this compound are scarce, studies on related compounds suggest good bioavailability and metabolic stability. In silico models indicate that modifications to the structure can enhance solubility and absorption characteristics, which are critical for therapeutic efficacy .
Research Applications
The compound's unique structural features position it as a candidate for further research in several areas:
- Drug Development : Its potential as an AChE inhibitor makes it a candidate for developing treatments for neurodegenerative diseases.
- Synthetic Chemistry : As an intermediate in organic synthesis, it can facilitate the creation of more complex molecules with desired biological activities.
Properties
IUPAC Name |
3-bromo-4-(2-morpholin-4-ylethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-12-9-11(10-16)1-2-13(12)18-8-5-15-3-6-17-7-4-15/h1-2,9-10H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDQEMFDTZRRRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630772 | |
Record name | 3-Bromo-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258831-64-0 | |
Record name | 3-Bromo-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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